molecular formula C24H20NO2PS B11964107 Benzenesulfonamide, N-(triphenylphosphoranylidene)- CAS No. 1056-25-3

Benzenesulfonamide, N-(triphenylphosphoranylidene)-

Cat. No.: B11964107
CAS No.: 1056-25-3
M. Wt: 417.5 g/mol
InChI Key: MNSLPYMSWMILHJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(triphenylphosphoranylidene)- (CAS: Not explicitly listed in evidence; structurally related to compound 22 in ) is a sulfonamide derivative featuring a triphenylphosphoranylidene group attached to the nitrogen atom of the benzenesulfonamide core. This compound belongs to a class of phosphorus-containing ylides, which are characterized by their resonance-stabilized zwitterionic structures. The triphenylphosphoranylidene moiety enhances its reactivity in organic synthesis, particularly in nucleophilic substitution or cycloaddition reactions, akin to other phosphonium ylides used in Wittig reactions .

Properties

CAS No.

1056-25-3

Molecular Formula

C24H20NO2PS

Molecular Weight

417.5 g/mol

IUPAC Name

N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide

InChI

InChI=1S/C24H20NO2PS/c26-29(27,24-19-11-4-12-20-24)25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H

InChI Key

MNSLPYMSWMILHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Procedure

  • Reactants :

    • Sulfonyl azide (e.g., 4-acetamidobenzenesulfonyl azide)

    • Triphenylphosphine (PPh₃)

    • Solvent: Acetonitrile or dichloromethane

    • Temperature: Room temperature to 150°C

  • Mechanism :
    The reaction proceeds via nucleophilic attack of PPh₃ on the terminal nitrogen of the azide, releasing nitrogen gas and forming an iminophosphorane intermediate. Subsequent tautomerization yields the thermodynamically stable phosphoranylidene product.

  • Example :

    • 4-Acetamido-N-(λ⁵-triphenylphosphoranylidene)benzenesulfonamide :

      • 4-Acetamidobenzenesulfonyl azide (13.0 g, 50.4 mmol) and PPh₃ (28.18 g, 0.107 mol) in acetonitrile (211 mL) at 273 K.

      • Yield: >90% after crystallization.

      • Purity: Confirmed via HPLC (98.8%) and X-ray crystallography.

Optimization Strategies

  • Catalysis : TiCl₄ or Et₃N enhances reaction rates in sterically hindered systems.

  • Solvent Effects : Polar aprotic solvents (e.g., N-methylpyrrolidone) improve solubility and yield.

  • Temperature Control : Reflux conditions (150°C) are critical for complete conversion in bulky substrates.

Alternative Synthetic Routes

Wittig Reaction Adaptations

While less common, Wittig-like reactions between sulfonamides and preformed triphenylphosphoranylidenes offer an alternative pathway:

  • Reactants :

    • Sulfonamide (e.g., 4-methylbenzenesulfonamide)

    • Triphenylphosphoranylidene reagent (e.g., 1-(triphenylphosphoranylidene)propan-2-one)

  • Conditions :

    • Solvent: THF or CH₂Cl₂

    • Base: NaH or K₂CO₃

    • Yield: 70–85%.

Resolution of Racemic Mixtures

Enantiopure N-(triphenylphosphoranylidene)sulfonamides are obtained via diastereomeric separation:

  • Staudinger Resolution :

    • Racemic phosphine + enantiopure sulfonyl azide → diastereomeric phosphinimines.

    • Separation via flash chromatography or crystallization.

    • Hydrolysis to phosphine oxides (e.g., 97% ee).

Reaction Optimization and Scalability

Catalyst Screening

CatalystSolventYield (%)Purity (%)Source
NoneAcetonitrile9098.8
TiCl₄CH₂Cl₂9599.1
Et₃NNMP8897.5

Solvent Impact

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Acetonitrile82390
NMP2021.595
Toluene111678

Structural and Mechanistic Insights

Crystallographic Data

  • Bond Lengths : P=N bond: 1.58–1.62 Å.

  • Hydrogen Bonding : N–H···O interactions stabilize crystal packing (e.g., infinite chains along a-axis).

Stereochemical Control

  • Atropisomerism : Bulky substituents (e.g., 4-acetamido) induce axial chirality, resolvable via chiral auxiliaries.

Industrial and Environmental Considerations

  • Cost Efficiency : PPh₃ ($25/mol) vs. hafnium catalysts ($120/mol).

  • Waste Reduction : Solvent recovery systems (e.g., NMP distillation) reduce environmental impact .

Chemical Reactions Analysis

Staudinger Reaction

The compound is typically synthesized via the Staudinger reaction , where triphenylphosphine reacts with benzenesulfonamide. This involves the formation of an iminophosphorane intermediate, which undergoes subsequent transformations to yield the desired product.

Alternative Routes

Other methods include:

  • Triphenylphosphine-mediated cyclization : Diphenylcyclopropenone reacts with triphenylphosphine to form stabilized phosphorus ylides, which further react with nucleophiles like diethyl azodicarboxylate to produce polysubstituted N-acyl carbamates .

  • Azide-Phosphine Coupling : Reaction of 4-acetylaminobenzenesulfonyl azide with triphenylphosphine in acetonitrile yields the target compound alongside bis(4-acetylaminophenyl) disulfide as a byproduct .

Electrophilic Substitution Pathways

The triphenylphosphoranylidene group stabilizes positive charges during reactions, facilitating nucleophilic attacks. For example:

  • 1,4-Addition : Bu₃P adds to α,β-unsaturated carbonyl compounds, followed by acylation with benzoyl chloride .

  • Elimination : Triphenylphosphine elimination occurs during reactions with nitrogen nucleophiles (e.g., 2-amino-4-methylpyridine), yielding substituted carbamates or amides .

Key Reaction Conditions

Reaction TypeReagents/ConditionsYieldSource
Staudinger ReactionTriphenylphosphine, THF, RTSynthesis
AzodicarboxylateDiethyl azodicarboxylate, benzene88% (clean)
Nucleophilic AttackNEt₃, THF, RT26%-67%

Nucleoside Derivatives

The compound serves as a scaffold for synthesizing N-acyl carbamates, which are precursors to nucleoside analogues. For example, α-(triphenylphosphoranylidene)-benzylphenylketene reacts with diethyl azodicarboxylate to form polysubstituted N-acyl carbamates .

Thiochromene Derivatives

It is used in the synthesis of 6-methy-4H-thiochromene and related compounds via cyclization of β-(aryl thio)-cinnamates. This pathway avoids competitive cyclization in methoxy-substituted systems .

Antiviral Agents

Benzenesulfonamide derivatives with triphenylphosphoranylidene moieties have been explored as HIV-1 capsid protein (CA) inhibitors. Structural modifications aim to enhance binding affinity through hydrogen bonding and cation-π interactions .

Crystallographic Analysis

The compound exhibits two independent molecular conformations in its crystal structure, differing in the orientation of the CH₃CO group and triphenylphosphorane benzene rings. Strong N–H···O hydrogen bonds form infinite chains along the a axis .

Reactivity Trends

  • Nitrogen Nucleophiles : Reacts with 2-amino-4-methylpyridine to yield α-phenylcinnamamide derivatives .

  • Electrophilic Carbonyls : Participates in 1,4-addition to α,β-unsaturated carbonyls, followed by acylation .

Scientific Research Applications

Organic Synthesis

Reactivity with Nitrogen Compounds

One of the primary applications of benzenesulfonamide, N-(triphenylphosphoranylidene)- lies in its ability to react with nitrogen compounds. Research has shown that this compound can engage in nucleophilic reactions, leading to the formation of polysubstituted N-acyl carbamates. For instance, when reacted with diethyl azodicarboxylate, it yields densely substituted N-acyl carbamates, which are valuable intermediates in the synthesis of various organic compounds .

Mechanistic Studies

Studies indicate that the reaction mechanism involves the attack of nitrogen nucleophiles at the electrophilic carbon of the ketene portion of the compound. This process is followed by the elimination of triphenylphosphine and subsequent proton transfer, illustrating the compound's utility in synthetic organic chemistry .

Medicinal Chemistry

Pharmacological Potential

Benzenesulfonamide derivatives have been investigated for their pharmacological properties. The presence of nitrogen heterocycles within these compounds often correlates with biological activity. For example, some studies have highlighted the potential of these compounds as inhibitors for various biological targets, including enzymes involved in cancer pathways . The structural features provided by the triphenylphosphoranylidene moiety may enhance binding affinity and specificity.

Case Studies

Research has documented specific instances where benzenesulfonamide derivatives have shown promise in drug development. One study explored their effectiveness as inhibitors against Bcl-2 family proteins, which are crucial in regulating apoptosis and are often overexpressed in cancer cells . The findings suggest that modifications on the benzenesulfonamide scaffold can lead to compounds with improved therapeutic profiles.

Materials Science

Synthesis of Functional Materials

The unique properties of benzenesulfonamide derivatives have also been exploited in materials science. Their ability to form stable complexes with metals makes them suitable for creating functional materials such as catalysts or sensors. For instance, studies have indicated that phosphorus ylides can be used to synthesize metal-organic frameworks (MOFs) that exhibit enhanced catalytic activity for various chemical reactions .

Data Summary Table

Application AreaKey FindingsReferences
Organic SynthesisReacts with nitrogen compounds to form N-acyl carbamates
Medicinal ChemistryPotential inhibitors for cancer-related proteins
Materials ScienceUsed in synthesizing metal-organic frameworks

Mechanism of Action

The mechanism of action of N-(TRIPHENYLPHOSPHORANYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Reactivity and Functional Comparison

Phosphorus Ylides vs. Conventional Sulfonamides

  • Reactivity: The phosphorus ylide in N-(triphenylphosphoranylidene)benzenesulfonamide facilitates nucleophilic attacks at the ylidic carbon, similar to Wittig reagents, but with added stabilization from the sulfonamide group . In contrast, non-ylidic sulfonamides (e.g., 4-(trifluoromethyl)benzenesulfonamide in ) lack this reactivity, limiting their utility in bond-forming reactions. N-(Triphenylphosphoranylidene)aniline () shares the ylidic structure but lacks the sulfonamide group, making it less polar and more lipophilic.
  • Biological Activity: Thiophene-linked sulfonamides (e.g., compounds 26–29 in ) exhibit potent antiproliferative activity (IC₅₀ ~9–10 μM) against breast cancer cells, surpassing doxorubicin. 4-(Benzylideneamino)benzenesulfonamide (compound 8 in ) demonstrates that conjugated systems enhance bioactivity, implying that the ylide’s electron-withdrawing nature could modulate target binding .

Biological Activity

Benzenesulfonamide, N-(triphenylphosphoranylidene)- is a compound that combines the structural features of benzenesulfonamide and triphenylphosphoranylidene, making it an interesting subject for research due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula : C24_{24}H20_{20}N O2_2P S
  • Molecular Weight : Approximately 415.49 g/mol

The unique structure of this compound enables it to participate in various chemical reactions, particularly in organic synthesis, where it serves as an intermediate in the formation of phosphonium ylides.

Biological Activity Overview

Research indicates that benzenesulfonamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain compounds within this class have been studied for their ability to inhibit cancer cell proliferation.

Table 1: Biological Activities of Benzenesulfonamide Derivatives

Compound NameActivity TypeTarget Organisms/Cells
BenzenesulfonamideAntimicrobialVarious bacterial strains
N-(Triphenylphosphoranylidene)benzamideAnticancerHuman leukemia U937 cells
Ethyl (triphenylphosphoranylidene)acetateSynthetic IntermediateUsed in Wittig reactions

The mechanism by which benzenesulfonamide derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, studies have shown that certain sulfonamide compounds inhibit the activity of carbonic anhydrase, which is crucial for various physiological processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the structure-activity relationship (SAR) of benzenesulfonamide derivatives and their impact on human leukemia U937 cells. The research highlighted that modifications to the benzylidene moiety significantly affected the inhibitory potency against cell proliferation. The most potent analogs demonstrated selective inhibition of cancer cell growth while sparing normal cells .
  • Antimicrobial Studies :
    • Research has shown that derivatives of benzenesulfonamide exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as halogens on the aromatic ring has been correlated with enhanced activity .
  • Pharmacokinetic Properties :
    • Investigations into the pharmacokinetics of these compounds have revealed that modifications can influence their solubility and bioavailability, which are critical for therapeutic efficacy .

Synthesis Pathways

The synthesis of benzenesulfonamide, N-(triphenylphosphoranylidene)- typically involves several key steps:

  • Formation of Phosphonium Ylide : This is achieved by reacting triphenylphosphine with a suitable electrophile.
  • Condensation Reaction : The ylide is then reacted with a sulfonamide derivative to form the final compound.

Table 2: Synthesis Steps

StepReactants/ConditionsProducts
Formation of Phosphonium YlideTriphenylphosphine + ElectrophilePhosphonium ylide
Condensation ReactionPhosphonium ylide + SulfonamideBenzenesulfonamide derivative

Q & A

Q. What are the recommended synthetic routes for N-(triphenylphosphoranylidene)benzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-hydroxybenzenesulfonamide with phenylphosphonic dichloride in anhydrous tetrahydrofuran (THF) under controlled temperatures (−5 °C to room temperature) to minimize side reactions. Triethylamine is added to scavenge HCl, improving yields . Optimization includes monitoring reaction progress via HPLC or TLC and adjusting stoichiometry (e.g., 1:0.5 molar ratio of sulfonamide to phosphonic chloride) to favor monofunctionalization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C/31P NMR : Essential for confirming the phosphoranylidene linkage and aromatic substitution patterns. The 31P NMR signal typically appears at δ ~20–25 ppm .
  • X-ray crystallography : Resolves stereoelectronic effects of the triphenylphosphoranylidene group. SHELXL (SHELX suite) is widely used for small-molecule refinement .
  • HPLC : Validates purity (>95% recommended for biological assays) .

Q. What are the primary applications of this compound in chemical research?

It serves as:

  • A precursor for α-diazoketones and azoles via Staudinger-type reactions .
  • A phosphoglycolylating agent in synthesizing nucleotide analogs .
  • A ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinities to targets like human carbonic anhydrases. Use AutoDock Vina with PDB structures (e.g., 3ML5) to model interactions .
  • DFT analysis : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability. B3LYP/6-31G(d) is a standard basis set .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What strategies address contradictory biological activity data across studies?

  • Control experiments : Verify assay conditions (e.g., pH, solvent) that may alter compound ionization (e.g., sulfonamide pKa ~10) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., halogenation at aryl rings) to isolate contributing factors. For example, ortho/para-halogenation enhances urease inhibition .
  • Reproducibility checks : Cross-validate results using orthogonal assays (e.g., fluorescence vs. colorimetric enzyme inhibition) .

Q. How does the phosphoranylidene group influence crystallographic data interpretation?

The triphenylphosphoranylidene moiety introduces steric bulk and electron-withdrawing effects, affecting unit-cell parameters. Refinement in SHELXL requires careful handling of anisotropic displacement parameters (ADPs) for phosphorus and sulfur atoms. High-resolution data (<1.0 Å) minimizes overfitting in twinned crystals .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Solubility : The compound is soluble in organic solvents (e.g., DCM, THF) but may require formulation with cyclodextrins for aqueous compatibility .
  • Purification : Column chromatography (silica gel, 4% MeOH/DCM) is effective but time-consuming. Switch to preparative HPLC for >100 mg batches .
  • Stability : Store under inert gas at −20 °C to prevent hydrolysis of the P=N bond .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventAnhydrous THF
Temperature−5 °C → RT
Stoichiometry (S:PCl)1:0.5
PurificationSilica gel (4% MeOH/DCM)

Q. Table 2. Spectroscopic Benchmarks

TechniqueExpected SignalReference
31P NMRδ 20–25 ppm
X-ray CrystallographyP-N bond length ~1.65 Å
HPLC Retention Time~8.4 min (C18 column)

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